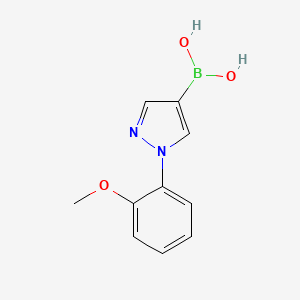
4-Bromo-2-iodo-6-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-iodo-6-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine and iodine atoms at the 4th and 2nd positions, respectively, and a methyl group at the 6th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodo-6-methylpyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-iodo-6-methylpyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-iodo-6-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions include substituted pyridines, biaryl compounds, and pyridine N-oxides, depending on the specific reaction and conditions used.
Scientific Research Applications
4-Bromo-2-iodo-6-methylpyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used to develop bioactive molecules for studying biological pathways and mechanisms.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and potential drug candidates.
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodo-6-methylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards molecular targets. The compound can interact with proteins, nucleic acids, or other biomolecules through various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Comparison with Similar Compounds
- 2-Bromo-4-iodo-6-methylpyridine
- 4-Bromo-2-chloro-6-methylpyridine
- 4-Bromo-2-fluoro-6-methylpyridine
Comparison: 4-Bromo-2-iodo-6-methylpyridine is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties. Compared to its analogs, it may exhibit different electronic and steric effects, influencing its behavior in chemical reactions and biological systems. The combination of bromine and iodine allows for selective functionalization and diverse synthetic applications .
Properties
Molecular Formula |
C6H5BrIN |
|---|---|
Molecular Weight |
297.92 g/mol |
IUPAC Name |
4-bromo-2-iodo-6-methylpyridine |
InChI |
InChI=1S/C6H5BrIN/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3 |
InChI Key |
NELBOFCKZJWAMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-3-methyloct-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B14078500.png)
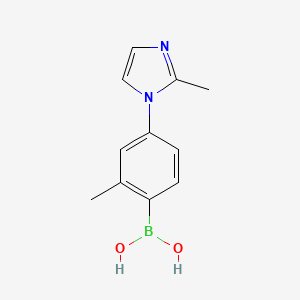

![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrate;hydrobromide](/img/structure/B14078507.png)
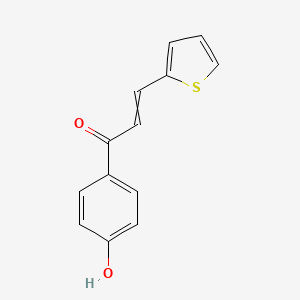


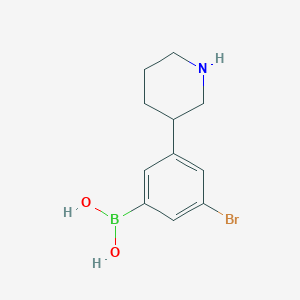
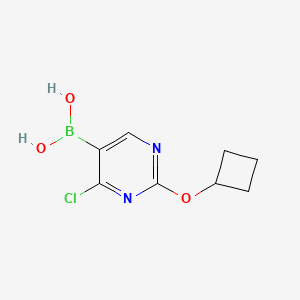

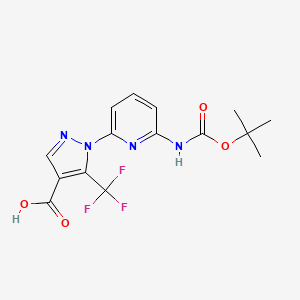
![Ethyl 3-[(phenylsulfonyl)oxy]-5-isoxazoleacetate](/img/structure/B14078568.png)
![tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate](/img/structure/B14078570.png)
